molecular formula C14H14BrN3O3S B1532538 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide CAS No. 1005785-49-8

2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide

Cat. No. B1532538
M. Wt: 384.25 g/mol
InChI Key: PUGBSRGMLXOMEC-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide, commonly referred to as BMPS, is a small molecule that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a structural analog of the natural product, pyridoxine, and has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds related to 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide have been synthesized and tested for their antimicrobial activities. A study investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity, notably compounds 12a and 14a, which exhibited high activity towards most strains tested. Computational calculations further provided a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).

Quantum Calculations

  • The study also conducted quantum calculations for compounds exhibiting significant antimicrobial activity to understand their reactivity and stability. The computational analysis, including HOMO–LUMO energy gap and Mulliken atomic charges, correlated well with the experimental findings, offering insights into the electronic properties that might contribute to the biological activity of these molecules.

Enzyme Inhibition

  • Another research area involves the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. Synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity, which suggests potential applications in treating diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide is not available, related compounds have provided some safety information. For instance, 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

2-[5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGBSRGMLXOMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask was added N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (10.0 g, 31 mmol), DMF (60 mL), N,N-diisopropylethylamine (6.4 mL, 37 mmol) and 2-bromoacetamide (5.1 g, 37 mmol, Aldrich, St. Louis, Mo.). The mixture was stirred at 25° C. for 1 day. The mixture was poured into water (600 mL) and the solution was stirred for 1 h. The solution was filtered and the filtercake was washed with water and then dried in vacuo to afford the title compound as a white solid (10.2 g, 87%). MS (ESI, positive ion) m/z: 384 (M(79Br)+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
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2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
Reactant of Route 3
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2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide

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